molecular formula C14H11IO2 B5646023 2-(4-iodophenoxy)-1-phenylethanone

2-(4-iodophenoxy)-1-phenylethanone

Cat. No.: B5646023
M. Wt: 338.14 g/mol
InChI Key: XXSNTMYVYFDZSJ-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)-1-phenylethanone is a substituted acetophenone derivative featuring an iodophenoxy group at the para position of the phenyl ring. The iodine atom in the para-phenoxy group introduces steric bulk, strong electron-withdrawing effects, and increased lipophilicity compared to smaller halogens like chlorine or bromine. These characteristics may influence its reactivity, biological activity, and physicochemical behavior .

Properties

IUPAC Name

2-(4-iodophenoxy)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSNTMYVYFDZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenoxy)-1-phenylethanone typically involves the reaction of 4-iodophenol with 2-bromo-1-phenylethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-iodophenol displaces the bromide ion from 2-bromo-1-phenylethanone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack .

Industrial Production Methods

While specific industrial production methods for 2-(4-iodophenoxy)-1-phenylethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and boronic acids.

    Heck Reaction: Palladium catalysts, base (e.g., triethylamine), and alkenes.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various biaryl compounds or alkenes.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2-(4-Iodophenoxy)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-iodophenoxy)-1-phenylethanone largely depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific biological targets. The phenoxy and phenylethanone moieties can engage in various interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-iodophenoxy)-1-phenylethanone, highlighting substituent effects on properties:

Compound Name Substituent Molecular Formula Key Properties/Activities Reference
2-(4-Chlorophenyl)-1-phenylethanone 4-Cl C₁₄H₁₁ClO MP: 138°C; used as a pharmaceutical intermediate
2-(4-Nitrophenoxy)-1-phenylethanone 4-NO₂-phenoxy C₁₄H₁₁NO₄ High third-order nonlinear optical properties; γ hyperpolarizability increased by 125,058%
2-(4-(Trifluoromethyl)phenyl)-piperazine-1-yl-1-phenylethanone 4-CF₃-phenylpiperazinyl C₁₉H₁₉F₃N₂O Potent analgesic (70% inhibition in writhing test; 116% latency in hot plate test)
2-(Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazolylsulfanyl C₁₅H₁₁NOS₂ Intermediate for Michael/Knoevenagel reactions; used in chalcone and vinyl sulfone synthesis
2-(4-Methylphenyl)-1-phenylethanone 4-CH₃ C₁₅H₁₄O Highly commended in spectral similarity studies (CASMI 2013 challenge)

Key Comparisons:

The nitrophenoxy derivative () exhibits exceptional nonlinear optical behavior due to strong electron-withdrawing NO₂, whereas iodine’s polarizability might favor charge-transfer interactions.

Biological Activity: Arylpiperazine derivatives (e.g., ) demonstrate potent neuropathic pain relief, suggesting that bulky substituents like iodophenoxy may enhance receptor binding if steric hindrance is minimized. Sulfonated analogs () show neuroprotective docking scores (e.g., -11.911 kcal/mol against AChE), implying that iodine’s size could modulate target selectivity.

Synthesis and Stability: Chlorinated analogs () are synthesized via straightforward alkylation or sulfonation, monitored by GC/TLC. The iodophenoxy variant may require milder conditions to avoid iodine displacement. Radical/anionic stability studies () on nitroaromatic analogs suggest iodophenoxy derivatives could exhibit unique redox behavior due to iodine’s redox activity.

Physicochemical Properties: Melting points vary significantly: chlorophenyl analogs melt at 138°C (), while sulfonated neuroprotective derivatives range from 136–173°C (). The iodine atom’s bulk may lower melting points compared to nitro or sulfonyl groups. Lipophilicity (logP) is likely higher for iodophenoxy than for nitro- or piperazinyl-substituted analogs, impacting membrane permeability in drug design.

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